2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide
Description
2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide is a chloroacetamide derivative featuring a sulfamoyl (N-methylphenylsulfonamide) group at the meta-position of the phenyl ring. The compound’s synthesis likely involves chloroacetylation of a sulfamoylaniline precursor, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(13-7-3-2-4-8-13)22(20,21)14-9-5-6-12(10-14)17-15(19)11-16/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWHNNIMDJTBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide involves several steps. One common method includes the reaction of 3-(methyl(phenyl)sulfamoyl)aniline with chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function . This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects . The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features of the target compound with related derivatives:
Key Observations :
- Sulfonamide vs.
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in increases electrophilicity, which may enhance reactivity in nucleophilic substitution reactions compared to the target compound’s sulfamoyl group.
- Piperazine and Ether Linkages: Derivatives with piperazine () or ethoxyphenoxy () groups exhibit improved solubility in polar solvents due to their basic or flexible ether linkages.
Physico-Chemical Properties
Key Observations :
- Solubility : The sulfamoyl group in the target compound may reduce aqueous solubility compared to piperazine-containing derivatives () but improve it relative to purely aromatic systems ().
- Acidity/Basicity : The sulfamoyl group’s pKa (~12.5) aligns with typical amides, whereas sulfonamides (e.g., ) are more acidic (pKa ~4.8) due to the electron-withdrawing sulfonyl group.
Key Observations :
Biological Activity
2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a chloro group, a sulfamoyl group, and an acetamide moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular processes. Research indicates that compounds with similar structures often exhibit antimicrobial properties by interfering with bacterial cell function, thereby inhibiting growth or causing cell death .
Antimicrobial Activity
Recent studies have demonstrated that chloroacetamides, including this compound, exhibit significant antimicrobial effects:
- Against Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Against Gram-negative Bacteria : Moderate effectiveness was observed against Escherichia coli.
- Against Fungi : The compound showed moderate activity against Candida albicans.
The effectiveness varies based on the substituents on the phenyl ring, with halogenated derivatives showing enhanced lipophilicity and better membrane permeability, thus improving their antimicrobial activity .
Study 1: Antimicrobial Efficacy
A study conducted on various N-substituted phenyl-2-chloroacetamides revealed that the presence of specific substituents significantly influenced their antimicrobial efficacy. The study found that compounds with halogenated groups demonstrated superior activity against Gram-positive bacteria compared to their non-halogenated counterparts. The results are summarized in Table 1:
| Compound | Structure | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|---|
| A | N-(4-Cl) | High | Moderate |
| B | N-(4-F) | Moderate | Low |
| C | N-(3-Br) | High | Low |
Study 2: Cytotoxicity and Apoptosis
Another research focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that the compound induced apoptosis in certain cancer cells, suggesting potential as an anticancer agent. The cytotoxicity was assessed using standard assays, revealing IC50 values indicative of significant activity against specific tumor cell lines .
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